1-(Methoxymethyl)cyclopropan-1-amine
Overview
Description
1-(Methoxymethyl)cyclopropan-1-amine is an organic compound with the molecular formula C5H11NO It is characterized by a cyclopropane ring substituted with a methoxymethyl group and an amine group
Preparation Methods
The synthesis of 1-(Methoxymethyl)cyclopropan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with cyclopropane derivatives.
Reaction Conditions: The methoxymethyl group is introduced via a nucleophilic substitution reaction, often using methoxymethyl chloride in the presence of a base.
Amine Introduction: The amine group is introduced through a reductive amination process, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity
Chemical Reactions Analysis
1-(Methoxymethyl)cyclopropan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or sulfonates.
Major Products: The major products formed from these reactions include oximes, nitriles, alcohols, and substituted cyclopropanes
Scientific Research Applications
1-(Methoxymethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(Methoxymethyl)cyclopropan-1-amine can be compared with other cyclopropane derivatives:
Properties
IUPAC Name |
1-(methoxymethyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-4-5(6)2-3-5/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXIMSDLQSTXBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-05-9 | |
Record name | 1-(Methoxymethyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029716-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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